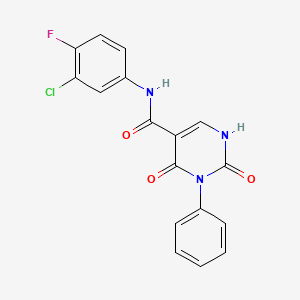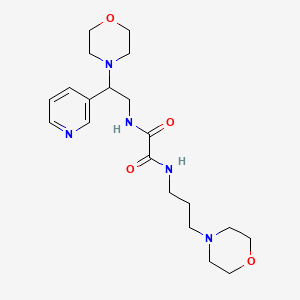![molecular formula C20H18N4O3S B11293070 3-[(4-methoxyphenoxy)methyl]-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11293070.png)
3-[(4-methoxyphenoxy)methyl]-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-METHOXYPHENOXY)METHYL]-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential in drug design and development .
Métodos De Preparación
The synthesis of 3-[(4-METHOXYPHENOXY)METHYL]-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyphenoxy methyl phenyl derivatives with triazole and thiadiazole intermediates. The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may optimize these conditions to improve yield and purity, often involving advanced techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, and catalysts such as piperidine and triethylamine. Major products formed from these reactions depend on the specific conditions but often include modified triazole and thiadiazole derivatives .
Aplicaciones Científicas De Investigación
3-[(4-METHOXYPHENOXY)METHYL]-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Explored for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its pharmacological effects .
Comparación Con Compuestos Similares
Similar compounds include other triazole and thiadiazole derivatives, such as:
- 1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINES
- 1,2,4-TRIAZOLO[5,1-B][1,3,5]THIADIAZINES
- 1,2,4-TRIAZOLO[1,5-C][1,3,5]THIADIAZINES
- 1,2,3-TRIAZOLO[5,1-B][1,3,4]THIADIAZINES
What sets 3-[(4-METHOXYPHENOXY)METHYL]-6-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is its unique combination of methoxyphenyl groups and the specific arrangement of the triazole and thiadiazole rings, which may confer distinct biological activities and chemical properties .
Propiedades
Fórmula molecular |
C20H18N4O3S |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
3-[(4-methoxyphenoxy)methyl]-6-[(E)-2-(2-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H18N4O3S/c1-25-15-8-10-16(11-9-15)27-13-18-21-22-20-24(18)23-19(28-20)12-7-14-5-3-4-6-17(14)26-2/h3-12H,13H2,1-2H3/b12-7+ |
Clave InChI |
HPOGTZUYMBNOCS-KPKJPENVSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4OC |
SMILES canónico |
COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11292992.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11293006.png)
![5-chloro-2-{1-[4-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11293007.png)
![1-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11293012.png)
![N-(2,5-dichlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11293022.png)
![8-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11293025.png)

![6-(4-ethoxy-3-methoxyphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11293031.png)
![N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11293034.png)

![Ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11293045.png)
![Ethyl 4-({[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11293059.png)
![N-(4-acetylphenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11293069.png)

